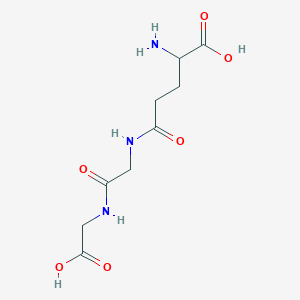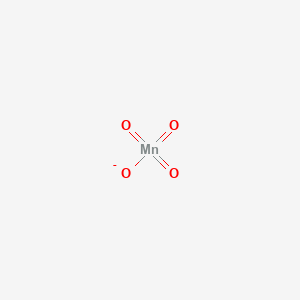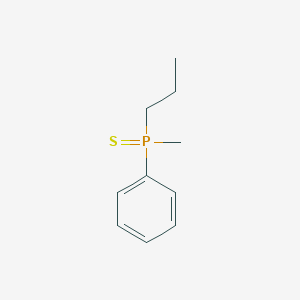
Sodium docosyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium docosyl sulfate is an anionic surfactant with the chemical formula C22H45NaO4S. It is a sodium salt of docosyl sulfate, which is a long-chain fatty alcohol sulfate. This compound is known for its amphiphilic properties, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This makes it highly effective in reducing surface tension and forming micelles, which are essential for its use in detergents, emulsifiers, and foaming agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium docosyl sulfate is typically synthesized through the sulfation of docosanol (a 22-carbon fatty alcohol) followed by neutralization with sodium hydroxide. The reaction involves the following steps:
Sulfation: Docosanol is reacted with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to form docosyl sulfate. [ \text{C22H45OH} + \text{SO3} \rightarrow \text{C22H45OSO3H} ]
Neutralization: The resulting docosyl sulfate is then neutralized with sodium hydroxide (NaOH) to produce this compound. [ \text{C22H45OSO3H} + \text{NaOH} \rightarrow \text{C22H45OSO3Na} + \text{H2O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where docosanol is continuously fed into a reactor with sulfur trioxide or chlorosulfonic acid. The reaction mixture is then neutralized with sodium hydroxide in a separate reactor. The final product is purified and dried to obtain this compound in its solid form.
Análisis De Reacciones Químicas
Types of Reactions: Sodium docosyl sulfate primarily undergoes the following types of reactions:
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form docosanol and sulfuric acid. [ \text{C22H45OSO3Na} + \text{H2O} \rightarrow \text{C22H45OH} + \text{H2SO4} + \text{NaOH} ]
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water and heat.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used.
Major Products Formed:
Hydrolysis: Docosanol and sulfuric acid.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium docosyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and micelle formation.
Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Widely used in the formulation of detergents, shampoos, and other personal care products due to its excellent foaming and cleaning properties.
Mecanismo De Acción
Sodium docosyl sulfate exerts its effects primarily through its surfactant properties. Its amphiphilic nature allows it to reduce surface tension and form micelles. In biological systems, it disrupts cell membranes by inserting its hydrophobic tail into the lipid bilayer, leading to cell lysis. This property is utilized in various applications, including protein extraction and antimicrobial formulations.
Comparación Con Compuestos Similares
Sodium dodecyl sulfate: A shorter-chain analog with 12 carbon atoms. It is also an anionic surfactant with similar properties but is less hydrophobic compared to sodium docosyl sulfate.
Sodium laureth sulfate: An ethoxylated version of sodium dodecyl sulfate, which has additional ethylene oxide units, making it more hydrophilic and milder on the skin.
Sodium myreth sulfate: Similar to sodium laureth sulfate but derived from myristyl alcohol (14 carbon atoms).
Uniqueness of this compound: this compound’s longer carbon chain (22 carbon atoms) makes it more hydrophobic and effective in forming stable micelles. This property enhances its ability to solubilize hydrophobic compounds and disrupt lipid membranes, making it particularly useful in applications requiring strong surfactant properties.
Propiedades
Número CAS |
13177-50-9 |
|---|---|
Fórmula molecular |
C22H46NaO4S |
Peso molecular |
429.7 g/mol |
Nombre IUPAC |
sodium;docosyl sulfate |
InChI |
InChI=1S/C22H46O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;/h2-22H2,1H3,(H,23,24,25); |
Clave InChI |
NTLFPEHODKPXCC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |
Key on ui other cas no. |
13177-50-9 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















